molecular formula C21H16N2O5 B2656018 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1105219-22-4

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2656018
CAS No.: 1105219-22-4
M. Wt: 376.368
InChI Key: DTTAKISIIGXDKI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity, it would be necessary to refer to the relevant scientific literature.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

The chemical synthesis of heterocyclic compounds, including those related to 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide, plays a significant role in medicinal chemistry due to their pharmacological activities. Heterocycles like benzofurans and isoxazoles are crucial for developing new therapeutic agents. Research by Khodot and Rakitin (2022) highlights the synthesis of functionally substituted 1,2-benzisoxazoles, showing the importance of these compounds in creating pharmacologically active molecules Khodot & Rakitin, 2022.

Antimicrobial and Anti-inflammatory Agents

Compounds derived from benzofuran and related heterocyclic frameworks have been investigated for their antimicrobial and anti-inflammatory properties. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives demonstrating significant anti-inflammatory and analgesic activities, indicating the potential of benzofuran derivatives in developing new therapeutic agents Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of novel compounds with enzyme inhibitory activities are crucial for therapeutic applications. Abbasi et al. (2019) explored the inhibitory potential of new sulfonamides against α-glucosidase and acetylcholinesterase, highlighting the relevance of benzodioxane and acetamide moieties in enzyme inhibition, which is pertinent to the study of compounds like 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide Abbasi et al., 2019.

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. Understanding the mechanism of action would require detailed biological studies .

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c24-21(22-14-5-6-17-18(10-14)26-8-7-25-17)12-15-11-20(28-23-15)19-9-13-3-1-2-4-16(13)27-19/h1-6,9-11H,7-8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTAKISIIGXDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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